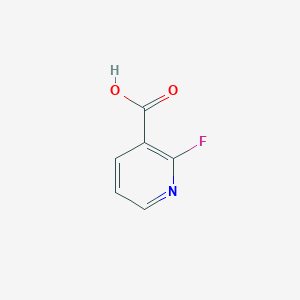

2-Fluoronicotinic acid

Description

Properties

IUPAC Name |

2-fluoropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FNO2/c7-5-4(6(9)10)2-1-3-8-5/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLLVHTWJGWNRBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10192541 | |

| Record name | 2-Fluoronicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10192541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

393-55-5 | |

| Record name | 2-Fluoronicotinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=393-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoronicotinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000393555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 393-55-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51588 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Fluoronicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10192541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoronicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.263 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoronicotinic Acid: Properties, Synthesis, and Applications

Prepared by: Gemini, Senior Application Scientist

Executive Summary: This guide provides a comprehensive technical overview of 2-Fluoronicotinic acid (CAS No. 393-55-5), a pivotal fluorinated building block in modern medicinal and agrochemical research. We will delve into its fundamental physicochemical properties, detailed spectroscopic profile, and common synthetic routes. The narrative emphasizes the strategic importance of the fluorine substituent, explaining how it modulates bioactivity and pharmacokinetic properties. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind its application and handling.

Introduction to this compound

This compound, systematically named 2-fluoropyridine-3-carboxylic acid, is a heterocyclic organic compound that has emerged as a valuable intermediate in the synthesis of complex bioactive molecules.[1][2] Its structure, featuring a pyridine ring functionalized with both a carboxylic acid and a fluorine atom, offers a unique combination of reactivity and physicochemical properties. The strategic placement of the highly electronegative fluorine atom at the 2-position significantly influences the molecule's electronic distribution, acidity, and metabolic stability. These characteristics make it a sought-after building block in drug discovery, where the incorporation of fluorine is a well-established strategy for enhancing efficacy, selectivity, and pharmacokinetic profiles.[3][4] This guide will explore the core attributes of this compound, from its fundamental data to its practical applications in creating next-generation pharmaceuticals and agrochemicals.[2][5]

Core Physicochemical & Structural Data

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application in synthesis and development.

Key Properties Table

The following table summarizes the essential quantitative data for this compound.

| Property | Value | Source(s) |

| CAS Number | 393-55-5 | [6][7] |

| Molecular Formula | C₆H₄FNO₂ | [6][7] |

| Molecular Weight | 141.10 g/mol | [1][6][7] |

| Appearance | White to yellow crystalline powder | [1][2] |

| Melting Point | 161-165 °C | [1][7] |

| Boiling Point (Predicted) | 298.7 ± 20.0 °C | [1] |

| pKa (Predicted) | 2.54 ± 0.10 | [1] |

| Density (Predicted) | 1.419 ± 0.06 g/cm³ | [1] |

Structural Information

-

IUPAC Name: 2-fluoropyridine-3-carboxylic acid[6]

-

SMILES: C1=CC(=C(N=C1)F)C(=O)O[6]

-

InChIKey: LLLVHTWJGWNRBD-UHFFFAOYSA-N[6]

The structure consists of a pyridine ring where the carboxylic acid group is at position 3 (the "nicotinic acid" framework) and a fluorine atom is at position 2. This arrangement is crucial for its reactivity, particularly the susceptibility of the 2-position to nucleophilic substitution and the electronic influence of the fluorine on the acidity of the carboxylic acid.

Spectroscopic Characterization: A Multi-technique Approach

Spectroscopic analysis is essential for confirming the identity and purity of this compound. A combined approach using IR, NMR, and Mass Spectrometry provides a complete structural picture.[8]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by several key absorption bands:

-

O-H Stretch (Carboxylic Acid): A very broad band typically appearing in the 2500-3300 cm⁻¹ region, indicative of the hydrogen-bonded hydroxyl group.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹, characteristic of the carbonyl group.

-

C=C and C=N Stretches (Aromatic Ring): Multiple sharp bands in the 1400-1600 cm⁻¹ region.

-

C-F Stretch: A strong band typically found in the 1000-1300 cm⁻¹ range, confirming the presence of the fluorine-carbon bond.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework.

-

¹H NMR: The spectrum will show three distinct signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the three protons on the pyridine ring. The coupling patterns (doublets, doublets of doublets) and coupling constants will be consistent with their relative positions. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (often >10 ppm).

-

¹³C NMR: The spectrum will display six signals. The carbonyl carbon will be the most downfield signal (>160 ppm). The five aromatic carbons will appear in the δ 110-160 ppm range, with the carbon attached to the fluorine exhibiting a large one-bond C-F coupling constant (¹JCF).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak will appear at an m/z ratio corresponding to the molecular weight (141.10).

-

Key Fragments: A common fragmentation pathway is the loss of a hydroxyl group (-OH, M-17) or the entire carboxyl group (-COOH, M-45), providing further structural confirmation.[10]

Synthesis & Chemical Reactivity

General Synthetic Strategies

While numerous specific synthetic routes exist, a common conceptual pathway to fluorinated nicotinic acids involves the construction of the substituted pyridine ring followed by functional group manipulations. The diagram below illustrates a generalized workflow.

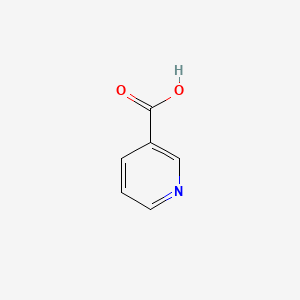

Caption: Generalized workflow for the synthesis of this compound.

This process often starts with a readily available pyridine derivative. A key step is the introduction of fluorine, frequently achieved via a nucleophilic aromatic substitution (SNAr) reaction, such as the Halex process, where a chloro or bromo precursor is displaced by fluoride from a source like potassium fluoride (KF).[11]

Key Chemical Reactions: The Role of Fluorine

This compound is a versatile intermediate for two primary types of reactions:

-

Reactions at the Carboxylic Acid: Like any carboxylic acid, it readily undergoes esterification, amide bond formation (coupling reactions), and reduction to the corresponding alcohol. These reactions are fundamental to its use as a building block for incorporating the 2-fluoropyridine moiety into larger molecules.

-

Reactions at the Pyridine Ring: The fluorine atom at the 2-position is a good leaving group for nucleophilic aromatic substitution (SNAr). This allows for the introduction of various nucleophiles (e.g., amines, thiols, alkoxides) at this position, providing a powerful tool for library synthesis and molecular diversification.[12][13]

Applications in Drug Discovery & Agrochemicals

The Fluorine Advantage in Medicinal Chemistry

The introduction of fluorine into a drug candidate can profoundly alter its properties in beneficial ways:[3]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.

-

Modulation of pKa: Fluorine's strong electron-withdrawing nature can lower the pKa of nearby basic groups (like the pyridine nitrogen), which can affect receptor binding, solubility, and cell membrane permeability.[4]

-

Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) with protein targets, potentially increasing the binding affinity and potency of the drug.

-

PET Imaging: The radioactive isotope ¹⁸F is a widely used positron emitter for Positron Emission Tomography (PET). Fluoronicotinic acid derivatives are used as prosthetic groups to label biomolecules with ¹⁸F, creating imaging agents for diagnosing and monitoring diseases like cancer and inflammation.[14][15][16][17]

Role as a Key Building Block

This compound serves as a foundational scaffold for constructing more complex molecules. Its bifunctional nature allows it to act as a bridge, connecting different molecular fragments through distinct chemical reactions.

Caption: Dual reactivity of this compound as a molecular scaffold.

Case Study: Intermediate for Bioactive Molecules

This compound is an intermediate used to prepare oxadiazole derivatives that inhibit tubulin polymerization, a mechanism relevant to cancer therapy. It is also used to synthesize potent and selective inhibitors of human reticulocyte 15-lipoxygenase-1, an enzyme implicated in inflammatory processes. These examples highlight its role in creating compounds with diverse therapeutic potential.

Safety, Handling, and Storage

GHS Hazard Profile

This compound is classified as a hazardous substance. Researchers must consult the full Safety Data Sheet (SDS) before use.

-

Pictogram: Warning[6]

-

Hazard Statements:

Recommended Handling Protocols

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[18] If handling large quantities or generating dust, use respiratory protection.

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[18][19][20]

-

Handling: Avoid breathing dust.[21] Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.[18]

-

Storage: Keep the container tightly sealed in a dry, cool, and dark place.[1] Store locked up.

Example Experimental Protocol: Amide Coupling

This protocol describes a standard procedure for coupling this compound with a generic primary amine using a common coupling agent like HATU. This is a foundational reaction for its use in medicinal chemistry.

Objective: To synthesize N-alkyl-2-fluoronicotinamide.

Materials:

-

This compound (1.0 eq)

-

Primary Amine (R-NH₂) (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

-

Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound in anhydrous DMF.

-

Activation: Add HATU and DIPEA to the solution. Stir the mixture at room temperature for 15-20 minutes. This step forms the activated ester of the carboxylic acid, which is highly reactive towards the amine. The base (DIPEA) is crucial for this activation and to neutralize the acid formed.

-

Coupling: Add the primary amine (dissolved in a small amount of DMF if it is a solid) to the reaction mixture dropwise.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).

-

Work-up: Once the reaction is complete, quench the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure amide.

-

Characterization: Confirm the structure and purity of the final product using NMR, IR, and Mass Spectrometry as described in Section 3.0.

This self-validating protocol includes monitoring and purification steps to ensure the integrity of the final compound, reflecting the rigorous standards required in drug development.

References

- 1. Cas 393-55-5,this compound | lookchem [lookchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1214345-17-1 | 6-BroMo-2-fluoronicotinic acid [fluoromart.com]

- 6. This compound | C6H4FNO2 | CID 96089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]

- 14. One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. nbinno.com [nbinno.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. fishersci.com [fishersci.com]

- 19. downloads.ossila.com [downloads.ossila.com]

- 20. punchout.medline.com [punchout.medline.com]

- 21. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to 2-Fluoronicotinic Acid: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoronicotinic acid, a fluorinated derivative of nicotinic acid, is a pivotal building block in the synthesis of a multitude of bioactive molecules. Its unique physicochemical properties, imparted by the strategic placement of a fluorine atom on the pyridine ring, have established it as a valuable intermediate in pharmaceutical and agrochemical research. This guide provides a comprehensive overview of the chemical structure, key properties, and detailed synthesis methodologies for this compound. It delves into the mechanistic underpinnings of various synthetic routes, offering field-proven insights to inform experimental design and optimization. The content is structured to serve as a practical resource for researchers and professionals engaged in drug discovery and development.

Introduction: The Significance of this compound in Medicinal Chemistry

The introduction of fluorine into organic molecules can profoundly influence their biological activity.[1] In the realm of drug discovery, fluorine substitution is a widely employed strategy to enhance metabolic stability, improve bioavailability, and modulate the acidity and lipophilicity of lead compounds.[1][2] this compound (also known as 2-fluoropyridine-3-carboxylic acid) has emerged as a critical intermediate, leveraging these benefits in the design of novel therapeutics.[3][4] Its applications span various therapeutic areas, including the development of treatments for neurological disorders, and it also finds use in the formulation of advanced agrochemicals.[3][5] The versatility of this compound stems from its dual functionality: a carboxylic acid group amenable to a wide range of coupling reactions and a fluorine-substituted pyridine core that can participate in nucleophilic aromatic substitution (SNAr) reactions.[4]

Chemical Structure and Physicochemical Properties

A thorough understanding of the chemical structure and properties of this compound is fundamental to its effective utilization in synthesis.

Molecular Structure

The molecular structure of this compound consists of a pyridine ring substituted with a fluorine atom at the 2-position and a carboxylic acid group at the 3-position.[6][7]

Key Identifiers:

-

IUPAC Name: 2-fluoropyridine-3-carboxylic acid[6]

Physicochemical Properties

The physical and chemical characteristics of this compound are crucial for handling, reaction setup, and purification.

| Property | Value | Source |

| Appearance | Off-white to yellow crystalline powder | [3] |

| Melting Point | 161-165 °C | [8] |

| Boiling Point | 298.7 °C at 760 mmHg | [8] |

| Density | 1.419 g/cm³ | [8] |

| pKa | 2.54 ± 0.10 (Predicted) | [8] |

This data is compiled from various chemical suppliers and databases and should be considered as typical values.

Synthesis of this compound: A Comparative Analysis of Methodologies

Several synthetic routes to this compound have been developed, each with its own set of advantages and limitations. The choice of a particular method often depends on factors such as the availability of starting materials, desired scale, and safety considerations.

Nucleophilic Aromatic Substitution (SNAr) from 2-Chloronicotinic Acid

One of the most common and industrially relevant methods for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction, starting from the more readily available 2-chloronicotinic acid.[9][10][11] This approach is a specific application of the Halex (Halogen Exchange) process.[12][13][14]

Reaction Principle:

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is more pronounced at the ortho (C2) and para (C4) positions, making them susceptible to nucleophilic attack.[15][16][17] The presence of an electron-withdrawing carboxylic acid group further activates the ring for SNAr. In this reaction, a fluoride ion source displaces the chloride ion at the 2-position.

Mechanism of SNAr on the Pyridine Ring: The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as the Meisenheimer complex. The stability of this intermediate is a key factor in determining the reaction rate. When the nucleophile attacks the C2 or C4 position, the negative charge can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[15][16]

Typical Reaction Conditions:

-

Starting Material: 2-Chloronicotinic acid[9]

-

Fluoride Source: Potassium fluoride (KF) is commonly used, often in combination with a phase-transfer catalyst. Other sources like cesium fluoride (CsF) or tetra-n-butylammonium fluoride (TBAF) can also be employed.[14]

-

Solvent: High-boiling polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or sulfolane are typically required.[12][18]

-

Temperature: Elevated temperatures, often in the range of 150-250 °C, are necessary to drive the reaction to completion.[12][19]

Experimental Protocol: Halex Reaction for this compound

-

Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add 2-chloronicotinic acid and anhydrous potassium fluoride.

-

Solvent Addition: Add a suitable polar aprotic solvent (e.g., DMSO).

-

Heating: Heat the reaction mixture to the desired temperature (e.g., 180-200 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, HPLC, or GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-water and acidify with a suitable acid (e.g., HCl) to precipitate the product.

-

Purification: Collect the solid product by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent may be necessary for further purification.

Synthesis from Pyridine N-Oxides

An alternative approach involves the use of pyridine N-oxide precursors. This method can offer milder reaction conditions and different regioselectivity compared to the direct halogen exchange.[20][21]

Reaction Principle: Pyridine N-oxides can be activated at the 2-position. The N-oxide group can be converted into a good leaving group, which is then displaced by a fluoride nucleophile.[20] A common strategy involves the formation of a 2-pyridyltrialkylammonium salt, which is highly reactive towards nucleophilic substitution by fluoride.[21]

Advantages:

-

Milder Conditions: This method can often be carried out at lower temperatures compared to the Halex process.[21]

-

Regioselectivity: The activation of pyridine N-oxides is highly regioselective for the 2-position.[20]

-

Functional Group Tolerance: The milder conditions can be more compatible with sensitive functional groups.[21]

Other Synthetic Approaches

While less common for the direct synthesis of this compound itself, other methods for the preparation of fluoropyridines are noteworthy:

-

Balz-Schiemann Reaction: This classic method involves the thermal decomposition of a diazonium tetrafluoroborate salt derived from an aminopyridine. However, it is often limited by the potential for explosive intermediates.[20]

-

C-H Fluorination: Direct C-H fluorination is an emerging area of research that offers the potential for more efficient and atom-economical syntheses. However, achieving high regioselectivity on substituted pyridines can be challenging.[22][23]

Comparative Summary of Synthesis Routes

| Method | Starting Material | Key Reagents | Advantages | Disadvantages |

| Halex (SNAr) | 2-Chloronicotinic acid | KF, CsF, or TBAF in a polar aprotic solvent | Industrially scalable, uses readily available starting materials.[18] | Requires harsh conditions (high temperatures), potential for side reactions.[19] |

| From N-Oxides | Nicotinic acid N-oxide | Activating agent (e.g., Ts₂O), Fluoride source | Milder reaction conditions, high regioselectivity.[20][21] | May require additional steps for N-oxide formation and activation. |

| Balz-Schiemann | 2-Aminonicotinic acid | NaNO₂, HBF₄ | Classic method for introducing fluorine. | Potentially hazardous diazonium intermediates, moderate yields.[20] |

Conclusion and Future Outlook

This compound remains a cornerstone in the synthesis of fluorinated pharmaceuticals and agrochemicals. The Halex reaction, despite its demanding conditions, is a robust and widely used method for its large-scale production. As synthetic methodologies continue to advance, particularly in the area of late-stage functionalization and C-H activation, more efficient and environmentally benign routes to this compound and its derivatives are anticipated. For researchers in drug discovery, a comprehensive understanding of the available synthetic strategies is paramount for the efficient and strategic incorporation of this valuable building block into novel molecular designs.

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. 1214345-17-1 | 6-BroMo-2-fluoronicotinic acid [fluoromart.com]

- 6. This compound | C6H4FNO2 | CID 96089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. Cas 393-55-5,this compound | lookchem [lookchem.com]

- 9. Page loading... [wap.guidechem.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]

- 12. Halex process - Wikipedia [en.wikipedia.org]

- 13. chemtube3d.com [chemtube3d.com]

- 14. Halex Reaction - Wordpress [reagents.acsgcipr.org]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. echemi.com [echemi.com]

- 17. youtube.com [youtube.com]

- 18. gchemglobal.com [gchemglobal.com]

- 19. benchchem.com [benchchem.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to (18)F-Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility and Stability of 2-Fluoronicotinic Acid

This guide provides a comprehensive technical overview of the solubility and stability of 2-Fluoronicotinic acid, a key intermediate in the synthesis of various bioactive molecules.[1] The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate the effective use and handling of this compound. This document outlines detailed methodologies for determining its solubility and stability profiles, underpinned by established scientific principles and regulatory guidelines.

Introduction to this compound

This compound (IUPAC name: 2-fluoropyridine-3-carboxylic acid) is a pyridine derivative with a carboxylic acid substituent at the 3-position and a fluorine atom at the 2-position. Its chemical structure makes it a valuable building block in medicinal chemistry, often utilized in the synthesis of compounds targeting various biological pathways. Understanding its fundamental physicochemical properties, such as solubility and stability, is paramount for its successful application in research and development, ensuring the integrity and reproducibility of experimental outcomes.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical parameter that influences its bioavailability, formulation development, and in vitro testing. While specific quantitative solubility data for this compound is not extensively published, this section provides standardized protocols for its determination in various solvents.

Experimental Determination of Solubility

Two common methods for determining the solubility of a compound are the kinetic and equilibrium solubility assays.

2.1.1. Kinetic Solubility Protocol

This method is a high-throughput technique ideal for early-stage drug discovery to quickly assess a compound's solubility. It involves dissolving the compound in an organic solvent, typically dimethyl sulfoxide (DMSO), and then adding this stock solution to an aqueous buffer.

Experimental Protocol: Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a 20 mM stock solution of this compound in DMSO.

-

Sample Preparation: In a microtiter plate, add a small volume (e.g., 5 µL) of the DMSO stock solution to each well.

-

Buffer Addition: Add an appropriate volume of the desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4) to achieve the final target concentration.

-

Incubation: Mix the contents of the wells thoroughly and incubate at a controlled temperature (e.g., 25°C) for a specified period (e.g., 2 hours) with gentle shaking.

-

Precipitation Detection: After incubation, analyze the samples for the presence of precipitate. This can be done using various techniques:

-

Nephelometry: Measures the light scattering caused by undissolved particles.

-

Direct UV Assay: The solution is filtered to remove any precipitate, and the concentration of the dissolved compound in the filtrate is determined by measuring its UV absorbance at a predetermined wavelength.

-

Diagram of Kinetic Solubility Workflow

References

An In-depth Technical Guide to the Biological Mechanism of 2-Fluoronicotinic Acid

Foreword: Unraveling the Therapeutic Potential of Fluorinated Nicotinic Acid Analogs

For researchers, scientists, and drug development professionals, the pyridine ring system, a core component of nicotinic acid (Vitamin B3), represents a foundational scaffold for therapeutic innovation. The strategic introduction of fluorine atoms into such scaffolds has emerged as a powerful tool in medicinal chemistry to enhance metabolic stability and bioavailability.[1] This guide focuses on 2-Fluoronicotinic acid, a fluorinated derivative of nicotinic acid, and delineates its presumed mechanism of action in biological systems. While this compound is widely utilized as a synthetic intermediate for creating novel pharmaceuticals, including anti-inflammatory and anti-cancer agents, its intrinsic biological activity is an area of active investigation.[1][2]

This document provides a comprehensive overview of the hypothesized mechanism of action of this compound, drawing upon the well-established pharmacology of its parent compound, nicotinic acid. We will explore its likely interaction with the G protein-coupled receptor GPR109A, the subsequent intracellular signaling cascades, and the anticipated physiological outcomes. Furthermore, this guide furnishes detailed experimental protocols for researchers to validate these hypotheses and further explore the therapeutic utility of this compound.

Part 1: The Primary Target - GPR109A (HCA2 Receptor)

The central hypothesis for the mechanism of action of this compound is its function as an agonist for the GPR109A receptor, also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).[1] Nicotinic acid is a known potent agonist of GPR109A, and this interaction is responsible for many of its therapeutic and side effects.[2][3] The structural similarity between nicotinic acid and this compound strongly suggests a shared biological target. Moreover, studies have demonstrated that other fluorinated compounds, such as fluorinated pyrazole acids, can act as potent and selective agonists of GPR109A.[4]

GPR109A is a Gi/o-protein coupled receptor predominantly expressed in adipocytes and immune cells, including monocytes, macrophages, and neutrophils.[1][5] Its activation initiates a cascade of intracellular events that mediate its diverse physiological effects.

The Gi/o-Mediated Signaling Pathway: Inhibition of Adenylyl Cyclase

Upon agonist binding, GPR109A undergoes a conformational change, leading to the activation of the associated heterotrimeric Gi/o protein. The activated Gαi/o subunit dissociates from the Gβγ dimer and inhibits the activity of adenylyl cyclase. This enzymatic inhibition results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[1] The reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA), a key downstream effector of cAMP signaling.[]

Figure 1: Gi/o-mediated signaling pathway of this compound via GPR109A.

The β-Arrestin Pathway: Receptor Internalization and Desensitization

In addition to the canonical G-protein signaling, agonist-bound GPR109A can recruit β-arrestin proteins. This interaction can lead to the internalization of the receptor from the cell surface, a process that contributes to signal desensitization. The β-arrestin pathway can also initiate G-protein-independent signaling cascades, further diversifying the cellular responses to GPR109A activation.[1]

Part 2: Physiological Consequences of GPR109A Activation

The activation of GPR109A by an agonist like this compound is expected to trigger several key physiological responses, primarily related to lipid metabolism and inflammation.

Regulation of Lipolysis in Adipocytes

The most well-characterized effect of GPR109A activation is the potent inhibition of lipolysis in adipocytes.[2][7][8] By decreasing intracellular cAMP and PKA activity, the phosphorylation and activation of hormone-sensitive lipase (HSL) and perilipin are reduced.[9] This leads to a decrease in the breakdown of triglycerides into free fatty acids (FFAs) and glycerol. The subsequent reduction in circulating FFAs is a primary mechanism for the lipid-lowering effects of nicotinic acid, as it reduces the substrate available for triglyceride synthesis in the liver.

| Parameter | Effect of GPR109A Activation | Underlying Mechanism |

| Intracellular cAMP | Decrease | Inhibition of Adenylyl Cyclase |

| PKA Activity | Decrease | Reduced cAMP levels |

| HSL & Perilipin Phosphorylation | Decrease | Reduced PKA activity |

| Lipolysis | Inhibition | Decreased activity of lipolytic enzymes |

| Free Fatty Acid Release | Decrease | Reduced triglyceride breakdown |

Table 1: Summary of the antilipolytic effects of GPR109A activation.

Anti-Inflammatory Effects in Immune Cells

GPR109A is expressed on various immune cells, and its activation has been shown to exert anti-inflammatory effects.[5] Agonist binding can lead to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6, and chemokines like MCP-1 in macrophages.[5] This anti-inflammatory action is also linked to the Gi/o-mediated decrease in cAMP, which can modulate the activity of transcription factors involved in the inflammatory response, such as NF-κB.[5][10]

Figure 2: Hypothesized anti-inflammatory mechanism of this compound.

Part 3: Experimental Validation of the Mechanism of Action

To empirically validate the hypothesized mechanism of action of this compound, a series of in vitro and cellular assays are recommended.

In Vitro GPR109A Activation Assay: cAMP Measurement

The most direct method to determine if this compound is a GPR109A agonist is to measure its effect on intracellular cAMP levels in a cell line stably expressing the human GPR109A receptor.

Protocol: Forskolin-Induced cAMP Accumulation Assay

-

Cell Culture: Culture CHO-K1 or HEK293 cells stably expressing human GPR109A in appropriate media.

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 50,000 cells/well and incubate for 24 hours.

-

Compound Preparation: Prepare a serial dilution of this compound and a known GPR109A agonist (e.g., nicotinic acid) as a positive control.

-

Assay Procedure: a. Aspirate the culture medium and add 50 µL of stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to each well. b. Add 25 µL of the test compounds (this compound dilutions or controls) to the respective wells. c. Incubate for 15 minutes at 37°C. d. Add 25 µL of forskolin (to a final concentration of 10 µM) to all wells to stimulate adenylyl cyclase. e. Incubate for a further 30 minutes at 37°C.

-

cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

-

Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and determine the EC50 value for this compound. A potent inhibition of forskolin-stimulated cAMP accumulation will confirm GPR109A agonist activity.

Cellular Assay for Anti-Lipolytic Activity

To assess the functional consequence of GPR109A activation, the effect of this compound on lipolysis in primary adipocytes or a differentiated adipocyte cell line (e.g., 3T3-L1) can be measured.

Protocol: In Vitro Lipolysis Assay

-

Adipocyte Culture: Differentiate 3T3-L1 preadipocytes into mature adipocytes.

-

Compound Treatment: a. Wash the differentiated adipocytes with Krebs-Ringer bicarbonate buffer (KRBB) containing 2% BSA. b. Pre-incubate the cells with various concentrations of this compound or a positive control (nicotinic acid) for 30 minutes.

-

Lipolysis Stimulation: Stimulate lipolysis by adding a β-adrenergic agonist (e.g., 10 µM isoproterenol) and incubate for 2 hours at 37°C.

-

Measurement of FFA and Glycerol Release: Collect the incubation medium and measure the concentration of free fatty acids and glycerol using commercially available colorimetric assay kits.

-

Data Analysis: A dose-dependent decrease in isoproterenol-stimulated FFA and glycerol release in the presence of this compound will indicate anti-lipolytic activity.

Assessment of Anti-Inflammatory Activity in Macrophages

The anti-inflammatory potential of this compound can be evaluated by measuring its effect on cytokine production in activated macrophages.

Protocol: Cytokine Release Assay in Macrophages

-

Macrophage Culture: Culture a macrophage cell line (e.g., RAW 264.7 or THP-1) or primary bone marrow-derived macrophages.

-

Compound Pre-treatment: Pre-treat the macrophages with various concentrations of this compound for 1 hour.

-

Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (100 ng/mL) for 24 hours to induce an inflammatory response.

-

Cytokine Measurement: Collect the cell culture supernatant and measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA or a multiplex cytokine assay.

-

Data Analysis: A significant reduction in LPS-induced cytokine production in the presence of this compound will confirm its anti-inflammatory properties.

Conclusion

Based on its structural analogy to nicotinic acid and the known pharmacology of other fluorinated GPR109A agonists, this compound is strongly hypothesized to act as an agonist of the GPR109A receptor. This interaction is predicted to mediate its biological effects through the inhibition of adenylyl cyclase and the subsequent decrease in intracellular cAMP levels. The primary physiological consequences of this mechanism are expected to be the inhibition of lipolysis in adipocytes and the suppression of pro-inflammatory responses in immune cells. The experimental protocols detailed in this guide provide a robust framework for researchers to empirically test this hypothesis and to further elucidate the therapeutic potential of this compound in metabolic and inflammatory diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. content-assets.jci.org [content-assets.jci.org]

- 3. Flushing out the role of GPR109A (HM74A) in the clinical efficacy of nicotinic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorinated pyrazole acids are agonists of the high affinity niacin receptor GPR109a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 7. Nocturnal inhibition of lipolysis in man by nicotinic acid and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of lipolysis by nicotinic acid and by acipimox - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Regulation of Lipolysis in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

2-Fluoronicotinic acid and its derivatives' biological activity

An In-Depth Technical Guide to the Biological Activity of 2-Fluoronicotinic Acid and Its Derivatives

Abstract

This technical guide provides a comprehensive overview of this compound and its derivatives, compounds of increasing significance in medicinal and agricultural chemistry. The strategic incorporation of a fluorine atom onto the nicotinic acid scaffold imparts unique physicochemical properties that can significantly enhance metabolic stability, bioavailability, and target-specific interactions.[1][2] This document explores the synthesis, diverse biological activities, and structure-activity relationships (SAR) of these compounds. Key therapeutic areas of application are examined, including their roles as anticancer, antifungal, and anti-inflammatory agents.[1][3][4] Furthermore, this guide details their utility as intermediates in the development of agrochemicals and as molecular scaffolds for advanced diagnostic tools like Positron Emission Tomography (PET) tracers.[1][5][6] Detailed experimental protocols for the synthesis and biological evaluation are provided to equip researchers and drug development professionals with the practical knowledge required to harness the potential of this versatile chemical class.

Introduction: The Emergence of Fluorinated Nicotinamides

Nicotinic acid, also known as niacin or Vitamin B3, is a fundamental component of cellular metabolism, serving as a precursor to the coenzymes NAD and NADP. Its derivatives have long been a cornerstone in pharmaceutical research. The advent of fluorine chemistry has revolutionized drug design, and its application to the nicotinic acid framework has unlocked a new generation of bioactive molecules.[7]

The introduction of a fluorine atom, particularly at the 2-position of the pyridine ring, creates this compound, a versatile building block.[1] This single atomic substitution dramatically alters the molecule's electronic properties, lipophilicity, and metabolic fate.[2][8] These modifications often lead to compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles, making them highly valuable for researchers in drug discovery and development.[1][9] This guide synthesizes current knowledge on these derivatives, providing a technical foundation for their continued exploration.

The Strategic Role of Fluorine in Drug Design

The use of fluorine in medicinal chemistry is a deliberate strategy to fine-tune a molecule's properties.[2] Its unique characteristics—high electronegativity, a small van der Waals radius similar to hydrogen, and the exceptional strength of the carbon-fluorine (C-F) bond—are leveraged to overcome common challenges in drug development.[10]

-

Metabolic Stability: The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. Placing fluorine at a metabolically vulnerable position can block this pathway, thereby increasing the drug's half-life and bioavailability.[2][5]

-

Modulation of pKa: Fluorine's powerful electron-withdrawing effect can lower the pKa of nearby functional groups. This alteration can change a molecule's ionization state at physiological pH, which is critical for membrane permeability and target binding affinity.[7]

-

Enhanced Binding Interactions: The polarized C-F bond can participate in favorable electrostatic and dipole-dipole interactions with biological targets like enzymes and receptors. It can also form hydrogen bonds, further strengthening the drug-target complex.[10]

-

Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape that fits more precisely into a target's binding site.[2]

Synthesis of this compound Derivatives: A General Overview

This compound serves as a key starting material for a vast array of derivatives, typically synthesized through reactions involving its carboxylic acid group.[1] Common derivatization strategies include amidation, esterification, and conversion to more complex heterocyclic systems like oxadiazoles.[3][11]

The general workflow for synthesizing and evaluating these derivatives is a multi-step process that integrates chemical synthesis with biological screening.

Caption: General workflow for synthesis and evaluation of derivatives.

Experimental Protocol: Synthesis of a 2-Fluoronicotinamide Derivative

This protocol describes a standard procedure for the amidation of this compound.

-

Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), suspend this compound (1.0 eq) in thionyl chloride (5.0 eq). Add a catalytic amount of dimethylformamide (DMF).

-

Reaction: Heat the mixture to reflux (approx. 75-80°C) for 2-3 hours. The reaction can be monitored by thin-layer chromatography (TLC).

-

Solvent Removal: After completion, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure to yield the crude 2-fluoronicotinoyl chloride.

-

Amide Coupling: Dissolve the crude acid chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0°C in an ice bath.

-

Nucleophile Addition: Slowly add a solution of the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) in the same solvent.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours until TLC indicates the consumption of the starting material.

-

Work-up: Quench the reaction with water. Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography or recrystallization to obtain the final 2-fluoronicotinamide derivative.

Biological Activities and Therapeutic Applications

Derivatives of this compound have demonstrated a wide spectrum of biological activities, positioning them as promising candidates in several therapeutic and industrial fields.

Anticancer Activity

Several derivatives have been identified as potent anticancer agents.

-

Tubulin Polymerization Inhibition: Certain oxadiazole derivatives synthesized from this compound have been shown to inhibit tubulin polymerization, a critical process for cell division.[3] By disrupting microtubule dynamics, these compounds induce mitotic arrest in tumor cells, leading to apoptosis. This mechanism is shared by well-known chemotherapy drugs.[3]

-

DNA Demethylase Inhibition: Nicotinamide derivatives have been developed as potent and selective inhibitors of ALKBH2, a DNA demethylase enzyme.[12] ALKBH2 is overexpressed in certain cancers, like glioblastoma, and its inhibition can increase DNA methylation, leading to anti-proliferative and anti-migration effects in cancer cells.[12]

Antifungal Activity

The search for new antifungal agents is critical due to rising resistance. 2-aminonicotinamide derivatives, which can be synthesized from a 2-halonicotinic acid precursor, have shown excellent activity against pathogenic fungi, including drug-resistant strains.[4]

-

Mechanism of Action: These compounds function by inhibiting the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins.[4] GPI anchors are essential for tethering proteins to the fungal cell wall. Disrupting this process compromises cell wall integrity, making the fungus vulnerable.[4]

-

Broad-Spectrum Activity: Specific fluorinated derivatives have demonstrated potent activity against Candida albicans, Candida parapsilosis, Candida glabrata, and Cryptococcus neoformans, with Minimum Inhibitory Concentration (MIC) values as low as 0.0313 µg/mL.[4]

Vasorelaxant and Anti-inflammatory Activity

Nicotinic acid itself is known to be a vasodilator.[13] Thio-derivatives of nicotinic acid have been studied for their ability to relax blood vessels and for their antioxidant properties. The vasorelaxation effect is mediated in part by endothelium-induced nitric oxide (NO) and prostacyclin.[13] While direct studies on 2-fluoro derivatives in this context are less common, this remains a promising area of investigation, as inflammation and oxidative stress are linked to cardiovascular diseases.

Agrochemical Applications

Beyond pharmaceuticals, this compound is a valuable intermediate in the agrochemical industry.[1] It is used in the synthesis of modern herbicides and pesticides. The inclusion of fluorine can enhance the efficacy and selectivity of these agents while potentially reducing their environmental impact compared to older chemistries.[1]

Neurological Applications and PET Imaging

The pyridine core is a common scaffold for drugs targeting the central nervous system (CNS). Fluorination can improve CNS penetration by modulating lipophilicity.[2] this compound and its isomers are used to create tracers for Positron Emission Tomography (PET), an advanced medical imaging technique.[5][6] By labeling a derivative with fluorine-18 ([¹⁸F]), a positron-emitting isotope, researchers can visualize and quantify biological processes in real-time within the body, aiding in disease diagnosis and monitoring treatment response.[5][14]

| Derivative Class | Biological Target/Mechanism | Therapeutic/Industrial Application | Key Findings |

| Oxadiazoles | Tubulin Polymerization | Anticancer | Induces mitotic arrest in tumor cells.[3] |

| Nicotinamides | ALKBH2 DNA Demethylase | Anticancer (Glioblastoma) | Potent and selective inhibition leads to reduced cell viability and migration.[12] |

| 2-Aminonicotinamides | GPI-Anchor Biosynthesis | Antifungal | Broad-spectrum activity against resistant fungal strains (MIC as low as 0.0313 µg/mL).[4] |

| General Intermediates | Various | Agrochemicals | Used to synthesize effective and potentially safer herbicides and pesticides.[1] |

| [¹⁸F]-Labeled Derivatives | Folate Receptors, etc. | Medical Diagnostics (PET) | Allows for non-invasive visualization of metabolic processes and receptor expression.[5][14] |

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound derivatives is highly dependent on their specific structure. SAR analysis helps elucidate which molecular features are crucial for efficacy and selectivity.

Caption: Key Structure-Activity Relationship insights for derivatives.

-

The 2-Fluoro Group: This feature is fundamental. It provides metabolic stability and alters the electron density of the pyridine ring, which is often crucial for binding.[2][5]

-

The Carboxylic Acid Moiety (Position 3): This is the primary point of diversification. The nature of the group attached here (e.g., an amide, ester, or a complex heterocycle) largely dictates the biological target. For instance, linking to specific aminothiophenyl groups yields potent antifungal agents, while forming oxadiazoles can lead to anticancer compounds.[4][11]

-

Substituents on the Pyridine Ring: Further substitutions on the ring (e.g., at positions 4, 5, or 6) can fine-tune properties like solubility, lipophilicity, and binding orientation.

-

Side Chain Modifications: In series where a side chain is attached to the amide or ester, its length, rigidity, and functional groups are critical. For antifungal 2-aminonicotinamides, the nature of the phenyl ring on the side chain significantly impacts the MIC values.[4]

Protocols for Biological Evaluation

Protocol: In Vitro Anticancer Activity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Culture: Culture a relevant cancer cell line (e.g., MDA-MB-231, HeLa) in appropriate media (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol: In Vitro Antifungal Activity (MIC Determination)

This protocol determines the minimum inhibitory concentration (MIC) using the broth microdilution method.

-

Strain Preparation: Culture the fungal strain (C. albicans, etc.) on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

-

Inoculum Preparation: Prepare a fungal suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL. Dilute this suspension in RPMI-1640 medium to achieve the final inoculum concentration.

-

Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using RPMI-1640 medium.

-

Inoculation: Add the prepared fungal inoculum to each well, resulting in a final volume of 200 µL. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at 35°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus. For some fungi, a trailing endpoint is observed, and the MIC80 (80% growth inhibition compared to the control) is determined.

Conclusion and Future Perspectives

This compound and its derivatives represent a highly versatile and valuable class of compounds in modern chemical biology and drug discovery. The strategic placement of fluorine provides a powerful tool to enhance molecular properties, leading to compounds with potent and diverse biological activities ranging from anticancer to antifungal.[1][2][4] The utility of this scaffold as a key intermediate for agrochemicals and advanced medical imaging agents further underscores its importance.[1][5]

Future research should focus on expanding the chemical diversity of these derivatives, exploring novel substitutions on the pyridine ring, and generating more complex heterocyclic systems. A deeper investigation into their mechanisms of action, particularly for anti-inflammatory and neurological applications, is warranted. The continued development of efficient and scalable synthetic routes will be crucial for translating these promising laboratory findings into clinically and commercially viable products.[15] As our understanding of structure-activity relationships grows, the rational design of next-generation this compound derivatives holds immense potential for addressing unmet needs in medicine and agriculture.

References

- 1. chemimpex.com [chemimpex.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. Cas 393-55-5,this compound | lookchem [lookchem.com]

- 4. Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. 1214345-17-1 | 6-BroMo-2-fluoronicotinic acid [fluoromart.com]

- 7. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. innospk.com [innospk.com]

- 10. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives [mdpi.com]

- 12. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of 2-Fluoronicotinic Acid

Abstract

2-Fluoronicotinic acid, a seemingly simple heterocyclic compound, has emerged as a cornerstone in modern medicinal chemistry. Its strategic incorporation into drug candidates and diagnostic agents has consistently led to improvements in metabolic stability, bioavailability, and target engagement. This technical guide provides a comprehensive overview of the discovery and historical evolution of this compound, from its probable early synthesis via classical methods to the sophisticated contemporary protocols that enable its widespread use. We will delve into the causality behind experimental choices in its synthesis, provide detailed, field-proven protocols, and explore its transformative applications in drug development, particularly in the realm of Positron Emission Tomography (PET) imaging.

The Strategic Advantage of Fluorine in Pyridine Scaffolds

The introduction of fluorine into organic molecules has become a pivotal strategy in drug discovery.[1][2] This is due to the unique electronic properties of fluorine, the smallest and most electronegative of the halogens. When incorporated into a pyridine ring, a common motif in pharmaceuticals, fluorine can profoundly influence the molecule's physicochemical and pharmacokinetic properties.[1][2] Specifically, the C-F bond can:

-

Enhance Metabolic Stability: The high strength of the C-F bond can block sites of oxidative metabolism, prolonging the in vivo half-life of a drug.

-

Modulate pKa: The electron-withdrawing nature of fluorine can lower the pKa of the pyridine nitrogen, affecting its charge state at physiological pH and influencing its interaction with biological targets.

-

Alter Lipophilicity: Fluorine substitution can increase lipophilicity, which can enhance membrane permeability and oral absorption.

-

Induce Favorable Conformational Changes: The presence of fluorine can lead to specific conformational preferences that may optimize binding to a target protein.

These beneficial effects have established fluorinated pyridines, and by extension this compound, as "privileged scaffolds" in medicinal chemistry.

Historical Perspective: The Dawn of Aromatic Fluorination and the Likely First Synthesis

While a singular, seminal publication declaring the "discovery" of this compound is not readily apparent in the historical literature, its synthesis is intrinsically linked to the development of methods for introducing fluorine into aromatic systems. The Balz-Schiemann reaction , first reported by Günther Balz and Günther Schiemann in 1927, was a landmark achievement in this field.[3][4][5][6] This reaction provided a reliable, albeit often harsh, method for converting aromatic amines into aryl fluorides via the thermal decomposition of diazonium tetrafluoroborate salts.[3][4][5][6]

Given the prevalence of this methodology, it is highly probable that the first synthesis of this compound was achieved through the Balz-Schiemann reaction, starting from 2-aminonicotinic acid.

Conceptual Historical Synthesis: The Balz-Schiemann Reaction

The logical pathway for the first synthesis of this compound would have involved the following steps:

-

Diazotization: 2-Aminonicotinic acid would be treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) in the presence of fluoroboric acid (HBF₄) to form the corresponding diazonium tetrafluoroborate salt.

-

Thermal Decomposition: The isolated diazonium salt would then be heated, leading to the expulsion of nitrogen gas and boron trifluoride, yielding this compound.

References

Introduction: The Strategic Importance of 2-Fluoronicotinic Acid

An In-Depth Technical Guide to the Commercial Sourcing of 2-Fluoronicotinic Acid for Pharmaceutical and Agrochemical R&D

This compound (CAS: 393-55-5), also known as 2-Fluoro-3-pyridinecarboxylic acid, is a fluorinated heterocyclic building block of significant interest to the scientific research community, particularly those in pharmaceutical and agrochemical development.[1][2][3] Its value lies in the strategic placement of a fluorine atom on the pyridine ring. Fluorine, being the most electronegative element, imparts unique properties to organic molecules. Its introduction can profoundly influence a molecule's metabolic stability, bioavailability, lipophilicity, and binding affinity to biological targets—a concept central to modern drug design.[1][4][5]

This guide serves as a technical resource for researchers, chemists, and procurement specialists, offering a comprehensive overview of the commercial landscape for this compound. It details sourcing strategies, quality validation protocols, key applications, and safe handling procedures to empower scientists in their research and development endeavors.

Core Chemical Properties:

-

Molecular Formula: C₆H₄FNO₂[3]

-

Molecular Weight: 141.10 g/mol [3]

-

Appearance: Typically a white to off-white or yellow crystalline solid.[6][7]

Caption: Chemical structure and key properties of this compound.

Part 1: Supplier Landscape and Procurement Strategy

Sourcing this compound requires navigating a diverse supplier landscape. This includes large, well-established global chemical corporations, specialized niche suppliers focusing on fluorine chemistry, and online marketplaces that aggregate offerings from numerous, often smaller, manufacturers. For research and development purposes, reliability, documentation, and purity are paramount.

Types of Suppliers:

-

Global Manufacturers/Distributors: Companies like MilliporeSigma (Merck), Thermo Fisher Scientific, and VWR often provide high-purity grades suitable for research, backed by extensive quality control and readily available documentation. While they may not be the primary manufacturer, their distribution network ensures availability and reliability.

-

Specialized Chemical Companies: Firms such as Chem-Impex and Oakwood Chemical focus on providing unique building blocks for the pharmaceutical industry.[1][8] They often offer deep expertise in fluorinated compounds.

-

Marketplace Aggregators: Platforms like LookChem and ChemicalRegister.com list numerous suppliers, primarily from Asia.[2][9] These platforms are excellent for sourcing bulk quantities and identifying primary manufacturers but may require more rigorous due diligence from the buyer regarding quality and documentation.

Table 1: Representative Commercial Suppliers of this compound (CAS 393-55-5) and Related Compounds

| Supplier | Typical Purity | Scale | Notes |

|---|---|---|---|

| Chem-Impex | ≥ 97% | Research | Specializes in intermediates for pharmaceutical and agrochemical research.[1] |

| BLD Pharm | ≥ 97% | Research & Bulk | A leading supplier of research chemicals to pharmaceutical companies.[10] |

| Jinan Finer Chemical Co., Ltd. | Custom | Research & Bulk | A professional manufacturer and R&D provider of chemical intermediates.[2] |

| Amadis Chemical Co., Ltd. | Custom | Research | An innovative manufacturer with a focus on professional data management and testing.[2] |

| Shanghai Minstar Chemical Co. | Custom | Research & Bulk | Offers large stock of this compound.[2] |

| Sigma-Aldrich (Merck) | ≥ 97% | Research | A leading global supplier for the life science industry (for isomers).[11] |

| Thermo Scientific | ≥ 97% | Research | A major supplier of laboratory chemicals (for isomers).[12] |

Note: The market is dynamic. Researchers should always verify current availability and request quotes directly.

Caption: A typical procurement workflow for acquiring research-grade chemicals.

Part 2: Technical Specifications & Quality Verification

When sourcing this compound, specifying the correct CAS number (393-55-5) is critical to avoid confusion with its isomers, such as 3-fluoroisonicotinic acid (CAS 393-53-3) or 6-fluoronicotinic acid (CAS 403-45-2), which possess different chemical properties and reactivity.[13][14] The primary document for assessing quality is the Certificate of Analysis (CoA).

Decoding the Certificate of Analysis (CoA)

A CoA is a supplier's guarantee that the product meets a defined set of specifications. Researchers must scrutinize this document before purchase and upon receipt.[7][15]

Table 2: Typical Quality Specifications for Research-Grade this compound

| Parameter | Typical Specification | Method | Purpose |

|---|---|---|---|

| Appearance | White to off-white solid/powder | Visual | Confirms physical state and absence of gross contamination. |

| Identity | Conforms to structure | ¹H NMR, IR | Confirms the molecular structure is correct. |

| Assay (Purity) | ≥ 97.0% | HPLC, ¹H NMR | Quantifies the amount of this compound relative to impurities. |

| Water Content | ≤ 0.5% | Karl Fischer (KF) | Important for reactions sensitive to moisture. |

| Residue on Ignition | ≤ 0.1% | USP/EP Method | Measures the amount of inorganic impurities. |

Protocol: Incoming Quality Control (QC) Verification

Trustworthiness in chemical sourcing is built on a "trust, but verify" principle. Implementing a routine incoming QC check is a self-validating system that protects research integrity.

-

Documentation Review:

-

Confirm the supplier's CoA matches the batch number on the container.

-

Verify that all specifications listed in Table 2 meet your pre-defined requirements.

-

-

Visual Inspection:

-

Check that the physical appearance (color, form) matches the CoA description.

-

Ensure the container seal is intact and there is no evidence of contamination.

-

-

Analytical Confirmation (Recommended):

-

Melting Point: Measure the melting point of a small sample. Compare it to the literature value (if available) or the supplier's specification. A broad melting range or significant deviation can indicate impurities.

-

¹H NMR Spectroscopy: For definitive identification, acquire a proton NMR spectrum in a suitable deuterated solvent (e.g., DMSO-d₆). The chemical shifts, splitting patterns, and integration should be consistent with the structure of this compound.

-

Part 3: Applications in Drug Discovery and Development

This compound is primarily used as an intermediate or building block in the synthesis of more complex molecules.[16] The fluorine atom and the carboxylic acid group provide two key points for chemical modification.

-

Pharmaceutical Development: The compound is a precursor for synthesizing active pharmaceutical ingredients (APIs), including anti-inflammatory agents, anti-cancer drugs, and treatments for neurological disorders.[1] The fluorine atom can block sites of metabolism, increasing the drug's half-life, or modulate the pKa of the pyridine nitrogen, affecting receptor binding.

-

Agrochemical Synthesis: In agriculture, it serves as an intermediate for novel herbicides and pesticides, where the fluorinated pyridine motif can enhance efficacy and selectivity.[1][16]

-

PET Imaging: Fluoronicotinic acid scaffolds are valuable for synthesizing tracers for Positron Emission Tomography (PET).[16] The stable ¹⁹F can be substituted with the positron-emitting ¹⁸F isotope, allowing for the creation of imaging agents to visualize metabolic processes and disease states in vivo.[17]

Caption: Synthetic utility of this compound as a versatile building block.

Part 4: Safe Handling, Storage, and Hazard Management

As with any laboratory chemical, proper handling of this compound is essential for personnel safety. Information is derived from Safety Data Sheets (SDS) for the compound and its close structural analogs.[18][19]

Table 3: GHS Hazard Information for Fluoronicotinic Acids | Hazard Class | GHS Pictogram | Hazard Statement | Precautionary Statements (Examples) | | :--- | :--- | :--- | :--- | | Skin Irritation (Category 2) |

| H315: Causes skin irritation. | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. | | Eye Irritation (Category 2) |

| H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | | Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation |

| H335: May cause respiratory irritation. | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. |

Protocol: Safe Handling and Storage

-

Engineering Controls:

-

Always handle this compound powder inside a certified chemical fume hood to prevent inhalation of dust.

-

Ensure an eyewash station and safety shower are readily accessible.[18]

-

-

Personal Protective Equipment (PPE):

-

Wear a lab coat, nitrile gloves, and chemical safety goggles that meet appropriate standards (e.g., ANSI Z87.1 or EN166).

-

-

Handling Procedures:

-

Avoid creating dust when weighing or transferring the material.

-

Wash hands thoroughly after handling, even if gloves were worn.

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.[18]

-

-

Storage:

-

Store in a cool, dry, and dark place in a tightly sealed container.[20]

-

The storage area should be well-ventilated. A dedicated cabinet for corrosive and irritant solids is recommended.

-

Conclusion

This compound is a readily available and highly valuable building block for scientific innovation. Its successful application, however, begins with informed and strategic sourcing. By understanding the supplier landscape, rigorously evaluating material quality through documentation and in-house verification, and adhering to strict safety protocols, researchers can confidently integrate this versatile compound into their discovery workflows. This diligence ensures the integrity of experimental outcomes and paves the way for the development of next-generation pharmaceuticals and agrochemicals.

References

- 1. chemimpex.com [chemimpex.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound | C6H4FNO2 | CID 96089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-fluoropyridine-4-carboxylic Acid Cas No: 393-53-3 at Best Price in Shijiazhuang | De Keda Shijiazhuang Chemical Co,. Ltd. [tradeindia.com]

- 7. file.chemscene.com [file.chemscene.com]

- 8. 5-Bromo-2-fluoronicotinic acid [oakwoodchemical.com]

- 9. 2-Acetonicotinic acid (CAS No. 89942-59-6) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 10. BLDpharm - Bulk Product Details [bldpharm.com]

- 11. 3-氟吡啶-4-甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. 3-Fluoropyridine-4-carboxylic acid, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 13. scbt.com [scbt.com]

- 14. chemscene.com [chemscene.com]

- 15. file.chemscene.com [file.chemscene.com]

- 16. 1214345-17-1 | 6-BroMo-2-fluoronicotinic acid [fluoromart.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. fishersci.com [fishersci.com]

- 19. downloads.ossila.com [downloads.ossila.com]

- 20. 393-53-3|3-Fluoroisonicotinic acid|BLD Pharm [bldpharm.com]

Methodological & Application

Application Note: Strategic Synthesis of 2-Fluoronicotinic Acid from Fluoropyridine Precursors

An In-Depth Technical Guide for Drug Development Professionals and Researchers

Introduction: The Significance of 2-Fluoronicotinic Acid

This compound is a pivotal heterocyclic building block in the fields of medicinal chemistry and agrochemicals.[1] Its structure, featuring a fluorine atom at the 2-position of the pyridine ring, imparts unique electronic properties that can significantly influence the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs). The electron-withdrawing nature of fluorine can modulate the pKa of the carboxylic acid and the pyridine nitrogen, enhance metabolic stability by blocking sites of oxidation, and improve binding affinity to biological targets through favorable electrostatic interactions.

This document provides a comprehensive guide to the principal synthetic strategies for preparing this compound, starting from readily available fluoropyridine derivatives. We will delve into the mechanistic underpinnings of each route, provide detailed, field-tested protocols, and offer expert insights into process optimization and troubleshooting.

Strategic Approaches to Synthesis

The synthesis of this compound can be broadly categorized into two strategic approaches:

-

Strategy A: Direct Functionalization. Introducing the C3-carboxylic acid group (or a precursor) directly onto a pre-existing 2-fluoropyridine ring.

-

Strategy B: Ring Formation and Precursor Modification. Constructing the fluoropyridine ring with a pre-installed functional group at the C3 position, which is then converted to the carboxylic acid.